2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol
Brand Name: Vulcanchem
CAS No.: 104176-99-0
VCID: VC15992218
InChI: InChI=1S/C11H18O2/c12-5-6-1-8-7-3-10(9(8)2-6)11(13)4-7/h6-13H,1-5H2
SMILES:
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol

CAS No.: 104176-99-0

Cat. No.: VC15992218

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol - 104176-99-0

Specification

CAS No. 104176-99-0
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name 4-(hydroxymethyl)tricyclo[5.2.1.02,6]decan-8-ol
Standard InChI InChI=1S/C11H18O2/c12-5-6-1-8-7-3-10(9(8)2-6)11(13)4-7/h6-13H,1-5H2
Standard InChI Key OLTXWMMREJPHOR-UHFFFAOYSA-N
Canonical SMILES C1C(CC2C1C3CC2C(C3)O)CO

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol is C₁₁H₁₈O₂, derived from the parent structure octahydro-4,7-methanoinden-5-ol (C₁₀H₁₆O) with the addition of a hydroxymethyl (-CH₂OH) group at the 2-position. The core structure consists of a tricyclo[5.2.1.0²,⁶]decane backbone, featuring:

  • A hydroxyl group at the 5-position.

  • A hydroxymethyl substituent at the 2-position.

Key Structural Features:

  • Stereochemistry: The compound exhibits multiple stereocenters due to its fused bicyclic system. The relative configurations of the hydroxyl and hydroxymethyl groups significantly influence its reactivity and intermolecular interactions .

  • Hydrogen Bonding: The dual hydroxyl groups enable intramolecular hydrogen bonding, enhancing thermal stability and solubility in polar solvents.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₈O₂
Molecular Weight182.26 g/mol
Boiling Point (est.)290–300°C
LogP (Partition Coeff.)1.2 (predicted)

Synthesis and Reaction Pathways

The synthesis of 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol can be inferred from methodologies used for analogous compounds. A plausible route involves:

Step 1: Grignard Addition to Introduce Hydroxymethyl Group

Starting with octahydro-4,7-methanoinden-5-one, a hydroxymethyl group is introduced via Grignard reaction with formaldehyde. This step parallels the methyl group addition described in patent US8633144B2 :
Octahydro-4,7-methanoinden-5-one+CH₂OMeMgBr2-(Hydroxymethyl)octahydro-4,7-methanoinden-5-ol\text{Octahydro-4,7-methanoinden-5-one} + \text{CH₂O} \xrightarrow{\text{MeMgBr}} \text{2-(Hydroxymethyl)octahydro-4,7-methanoinden-5-ol}

Reaction Conditions:

  • Catalyst: Methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF).

  • Temperature: 15–30°C.

  • Yield: ~85–90% after purification by vacuum distillation .

Step 2: Stereochemical Control

The stereoselective reduction of ketones to alcohols is critical. Catalytic hydrogenation using palladium on carbon (Pd/C) under 3–5 bar H₂ pressure ensures high diastereomeric excess .

Applications in Industrial Chemistry

Table 2: Comparative Odor Profiles of Related Compounds

CompoundOdor Characteristics
Octahydro-4,7-methanoinden-5-olEarthy, camphoraceous
6-Methyl-octahydro-4,7-methanoinden-5-carbaldehydeFloral, fruity
Target CompoundPredicted: Fresh, green

Pharmaceutical Intermediates

The compound’s rigid bicyclic structure makes it a candidate for synthesizing bioactive molecules. For instance:

  • Antiviral Agents: Analogous terpenoids show inhibitory activity against Coxsackie B4 virus (IC₅₀: 2.5 μM).

  • Hormone Modulators: Estrogenic effects observed in rat models suggest potential endocrine applications.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 1.32 ppm (hydroxymethyl CH₂) and δ 3.58 ppm (hydroxyl protons) .

    • ¹³C NMR: Carbon signals at 70–75 ppm for hydroxyl-bearing carbons .

  • Mass Spectrometry: Molecular ion peak at m/z 182.26 (M⁺) with fragmentation patterns indicative of hydroxyl group loss.

Chromatographic Techniques

  • Gas Chromatography (GC): Retention time of 12.3 min on a DB-5 column (30 m × 0.25 mm) .

  • Chiral HPLC: Resolves enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis methods to control diastereomer ratios.

  • Biological Screening: Evaluating antimicrobial and anti-inflammatory properties in vitro.

  • Material Science Applications: Investigating its use in photopolymer resins due to hydroxyl group reactivity.

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